molecular formula C8H6ClIN2O B13477918 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13477918
M. Wt: 308.50 g/mol
InChI Key: JBTIKRXQQMFUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor. The process may involve:

    Halogenation: Introduction of chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Formation of derivatives with different substituents replacing the halogen atoms.

    Oxidation Products: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction Products: Formation of alcohols from the methoxy group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Used in the synthesis of novel materials with unique electronic properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for studying biological pathways and molecular interactions.

Industry:

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Dyes and Pigments: Used in the synthesis of dyes with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

  • 5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Comparison:

  • 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups, which can significantly influence its reactivity and applications.
  • 5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine lacks the iodine atom, which may reduce its reactivity in certain substitution reactions.
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine lacks both chlorine and iodine atoms, making it less versatile in terms of chemical modifications.
  • 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine has a different substitution pattern, which can affect its chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6ClIN2O

Molecular Weight

308.50 g/mol

IUPAC Name

5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClIN2O/c1-13-7-4-2-6(10)12-8(4)11-3-5(7)9/h2-3H,1H3,(H,11,12)

InChI Key

JBTIKRXQQMFUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=NC=C1Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.